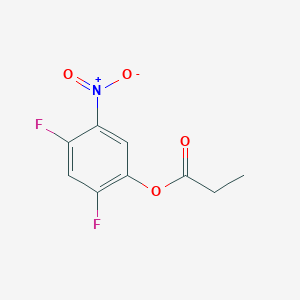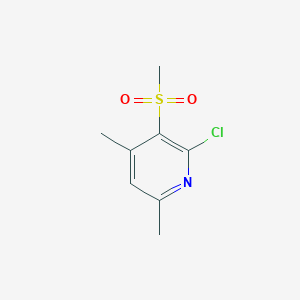![molecular formula C17H31N3O4 B1320581 1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid CAS No. 874831-74-0](/img/structure/B1320581.png)
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid is a synthetic organic compound with the molecular formula C17H31N3O4. This compound is known for its unique structure, which includes a piperidine ring and a piperazine ring, both of which are protected by a tert-butoxycarbonyl (Boc) group. The compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mécanisme D'action
Pharmacokinetics
The compound “1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid” is reported to be insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The impact on bioavailability due to these properties is yet to be studied.
Méthodes De Préparation
The synthesis of 1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid typically involves multiple steps. One common synthetic route starts with the reaction of 4-piperidone with tert-butoxycarbonyl chloride to form the Boc-protected piperidone. This intermediate is then reacted with 1-(2-aminoethyl)piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its protected amine groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions of piperidine and piperazine derivatives with biological targets.
Comparaison Avec Des Composés Similaires
1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents on the piperidine or piperazine rings.
This compound: Another similar compound with variations in the protecting groups or the length of the linker between the piperidine and piperazine rings.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4/c1-17(2,3)24-16(23)20-12-10-19(11-13-20)9-8-18-6-4-14(5-7-18)15(21)22/h14H,4-13H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGAUGYSODOZKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594753 |
Source


|
| Record name | 1-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-74-0 |
Source


|
| Record name | 1-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethyl}piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

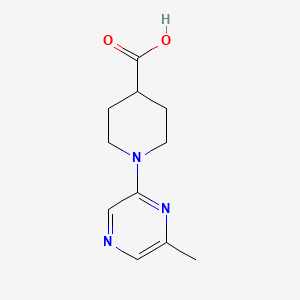
![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)
![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

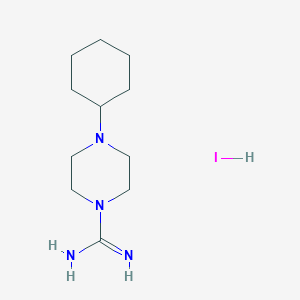
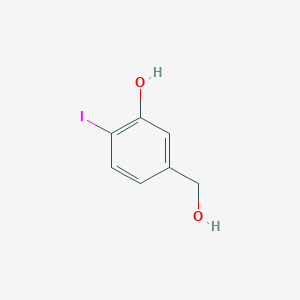
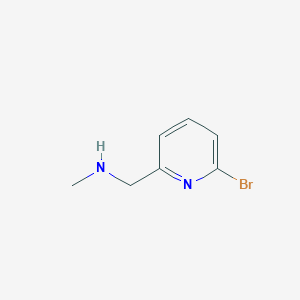

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)
![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)

